molecular formula C13H10N4O2S B6483215 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide CAS No. 941878-70-2

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide

Cat. No. B6483215
CAS RN: 941878-70-2
M. Wt: 286.31 g/mol
InChI Key: UIICGHGUUIIFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide” is a chemical compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .

Scientific Research Applications

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been shown to have potential applications in the fields of cancer research, drug delivery, and enzyme inhibition. In addition, this compound has been studied for its potential use as an antimicrobial agent and as a potential inhibitor of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide in laboratory experiments include its high yield in the reaction, its potential for use in a variety of scientific research applications, and its potential for use as an antimicrobial agent and inhibitor of certain enzymes involved in the metabolism of drugs. However, there are also some limitations to using this compound in laboratory experiments, such as its potential toxicity and the need to carefully optimize the reaction parameters to achieve the desired yield.

Future Directions

The future directions for research on N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide include further exploration of its potential applications in cancer research, drug delivery, and enzyme inhibition. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Furthermore, further optimization of the reaction parameters is needed to improve the yield of the reaction. Finally, further research is needed to explore the potential use of this compound as an antimicrobial agent and inhibitor of certain enzymes involved in the metabolism of drugs.

Synthesis Methods

The synthesis method for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}pyridine-2-carboxamide involves the reaction of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxaldehyde with 2-aminopyridine in the presence of a base. This reaction is carried out in an aqueous medium under basic conditions and yields the desired compound in a high yield. The reaction can be further optimized by adjusting the reaction parameters such as the reaction temperature, pH, and the concentration of the reactants.

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-10(12(19)17-6-7-20-13(17)15-8)16-11(18)9-4-2-3-5-14-9/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICGHGUUIIFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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